An In-Depth Technical Guide to 2-(3-Tert-butylphenyl)-2-propanol
An In-Depth Technical Guide to 2-(3-Tert-butylphenyl)-2-propanol
Abstract
This technical guide provides a comprehensive overview of the core properties of 2-(3-tert-butylphenyl)-2-propanol, a tertiary alcohol with significant potential as a building block in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science. It details the compound's physicochemical characteristics, outlines a robust and common synthetic pathway via the Grignard reaction, discusses its spectroscopic signature, and provides essential safety and handling information. The causality behind methodological choices is explained to provide field-proven insights and ensure technical accuracy.
Introduction and Nomenclature
2-(3-tert-butylphenyl)-2-propanol is a substituted aromatic tertiary alcohol. Its structure, featuring a sterically hindered tert-butyl group on the phenyl ring at the meta position relative to the 2-hydroxypropyl group, imparts unique solubility and reactivity characteristics. This makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical active ingredients and specialized polymers. The tert-butyl group can influence molecular packing in the solid state and modify the electronic properties of the aromatic ring.
Key Identifiers:
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IUPAC Name: 2-(3-tert-butylphenyl)propan-2-ol
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Synonyms: 3-tert-butyl-α,α-dimethylbenzyl alcohol
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Molecular Formula: C₁₃H₂₀O
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in experimental work, dictating choices of solvents, reaction conditions, and purification methods. The data for the para isomer, 2-(4-tert-butylphenyl)propan-2-ol, is presented here as a close reference.[1]
| Property | Value (for 2-(4-tert-butylphenyl)propan-2-ol) | Source |
| Molecular Weight | 192.30 g/mol | PubChem[1] |
| Appearance | White to pale yellow solid (predicted) | Analogous to 2-phenyl-2-propanol[2] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| XLogP3 | 3.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
The high XLogP3 value suggests significant lipophilicity, indicating good solubility in nonpolar organic solvents and poor solubility in water, a typical characteristic for molecules of this nature.[1]
Synthesis Pathway: Grignard Reaction
The most direct and reliable method for synthesizing tertiary alcohols like 2-(3-tert-butylphenyl)-2-propanol is the Grignard reaction.[3][4] This reaction is a cornerstone of organic synthesis for its efficiency in forming carbon-carbon bonds. The chosen pathway involves the nucleophilic addition of a methylmagnesium halide to 3'-tert-butylacetophenone.
Reaction Scheme: 3'-tert-butylacetophenone + CH₃MgBr → 2-(3-tert-butylphenyl)-2-propanol
Mechanistic Insight
The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a source of the highly nucleophilic methyl carbanion (CH₃⁻).[4] This carbanion attacks the electrophilic carbonyl carbon of the 3'-tert-butylacetophenone. The pi-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[3][5]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Grignard synthesis workflow for 2-(3-tert-butylphenyl)-2-propanol.
Step-by-Step Protocol
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3'-tert-butylacetophenone in anhydrous diethyl ether in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Reaction: Cool the solution to 0°C using an ice bath. Slowly add 1.1 equivalents of methylmagnesium bromide (typically a 3.0 M solution in ether) via the dropping funnel. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.
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Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure complete consumption of the starting material.
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Workup (Quenching): Cool the flask back to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: NH₄Cl is a mild acid used to protonate the alkoxide and quench any remaining Grignard reagent without causing potential acid-catalyzed dehydration of the tertiary alcohol product.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic layers.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(3-tert-butylphenyl)-2-propanol.[6]
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. While a specific published spectrum for this isomer is not available, the expected spectral data can be reliably predicted based on its structure and analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show:
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A singlet around 1.3 ppm, integrating to 9 protons, corresponding to the magnetically equivalent protons of the tert-butyl group.
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A singlet around 1.6 ppm, integrating to 6 protons, from the two equivalent methyl groups of the propan-2-ol moiety.
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A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift variable depending on concentration and solvent.
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A complex multiplet pattern in the aromatic region (approx. 7.2-7.5 ppm) corresponding to the four protons on the substituted phenyl ring.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon environment. Key expected signals include quaternary carbons for the C-O bond and the tert-butyl attachment point, signals for the methyl groups, and four distinct signals for the aromatic carbons.
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information.
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A strong, broad absorption band in the region of 3500–3200 cm⁻¹ is characteristic of the O-H stretching vibration, with the broadening due to hydrogen bonding.[7]
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C-H stretching vibrations from the alkyl groups will appear around 2900 cm⁻¹.[7]
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A C-O stretching vibration should be visible in the 1350-1030 cm⁻¹ range.[7]
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Aromatic C-H and C=C vibrations will be present in the fingerprint region.
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Reactivity and Potential Applications
As a tertiary alcohol, 2-(3-tert-butylphenyl)-2-propanol is resistant to oxidation under standard conditions. Its primary reactivity centers around the hydroxyl group.
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Dehydration: Acid-catalyzed dehydration will lead to the formation of the corresponding alkene, 2-(3-tert-butylphenyl)prop-1-ene. This reaction is a common transformation for tertiary alcohols.
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Substitution: The hydroxyl group can be converted into a good leaving group and substituted, although this is often challenging for tertiary alcohols due to steric hindrance.
Applications: The unique substitution pattern makes this compound a candidate for:
-
Pharmaceutical Synthesis: As an intermediate for creating complex molecules with specific steric and electronic properties.[2]
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Materials Science: As a monomer or additive in polymer synthesis to control properties like solubility and thermal stability.
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Agrochemicals: As a building block for novel pesticides or herbicides.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this isomer is not available, data from analogous compounds like tert-butyl alcohol and other substituted phenols should be used to guide handling procedures.
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Hazards: Assumed to be a flammable solid or liquid.[8] May cause serious eye irritation and respiratory irritation.[8][9] May be harmful if inhaled or swallowed.[8][10]
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][10]
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Handling: Handle in a well-ventilated area, preferably a chemical fume hood.[11] Keep away from heat, sparks, and open flames.[9] All equipment should be properly grounded to prevent static discharge.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 275717, 2-(4-Tert-butylphenyl)propan-2-ol. Retrieved February 19, 2026, from [Link].
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Airgas. (2017). Safety Data Sheet: Tert-Butanol. [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Propanol, 2-phenyl, butanoate. Retrieved February 19, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112494, 3-(3-tert-Butylphenyl)-2-methylpropanal. Retrieved February 19, 2026, from [Link].
-
Chemcd. (n.d.). 3-(3-TERT-BUTYLPHENYL)-2-METHYLPROPANAL. Retrieved February 19, 2026, from [Link].
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Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved February 19, 2026, from [Link].
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Quora. (2020). How will you prepare tert-Butyl alcohol with the help of the Grignard reaction?. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Retrieved February 19, 2026, from [Link].
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Purdue University. (n.d.). Grignard Reagents. Retrieved February 19, 2026, from [Link].
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Allen Institute. (n.d.). In the given reaction - C6H5-C(=O)-CH3. Retrieved February 19, 2026, from [Link].
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